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Compound of Interest

Compound Name: Tridecyl acetate

Cat. No.: B091069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling techniques for

predicting the binding of tridecyl acetate to its putative receptor, in the context of other

acetate-based pheromones and their interactions with homologous insect odorant receptors

(ORs). Due to the current lack of an identified specific receptor for tridecyl acetate in its target

species, the smaller tea tortrix (Adoxophyes sp.), this guide utilizes a comparative approach,

leveraging data from well-characterized odorant receptors in related tortricid moths. The

methodologies and data presented herein offer a robust framework for researchers initiating

studies on novel ligand-receptor interactions in insects.

Comparative Binding Affinities of Acetate
Pheromones
While direct binding data for tridecyl acetate is unavailable, analysis of homologous odorant

receptors in other tortricid moths provides valuable insights into the structure-activity

relationships of acetate pheromones. The following table summarizes the experimentally

determined binding affinities (EC50 values) of various acetate-based pheromones to specific

odorant receptors in Cydia pomonella (codling moth) and Ostrinia nubilalis (European corn

borer).
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Ligand Receptor Species EC50 (µM) Reference

(E,E)-8,10-

Dodecadien-1-yl

acetate

(Codlemone

acetate)

CpomOR5 Cydia pomonella 1.379 x 10⁻² [1]

(E,E)-8,10-

Dodecadien-1-yl

acetate

(Codlemone

acetate)

CpomOR2a Cydia pomonella 1.663 [1]

(Z)-11-

Tetradecenyl

acetate

OnubOR6 Ostrinia nubilalis 0.86 [2]

(E)-11-

Tetradecenyl

acetate

OnubOR6 Ostrinia nubilalis >1000 [2]

(Z)-9-

Tetradecenyl

acetate

OnubOR6 Ostrinia nubilalis >100 [2]

(E)-12-

Tetradecenyl

acetate

OnubOR1 Ostrinia nubilalis >10 [2]

(Z)-11-

Hexadecenyl

acetate

OnubOR6 Ostrinia nubilalis Responsive [3]

(E)-11-

Hexadecenyl

acetate

OnubOR3 Ostrinia nubilalis Responsive [3]
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The following diagram illustrates a typical workflow for the in silico modeling of ligand-receptor

interactions, from receptor identification to binding affinity prediction.
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Click to download full resolution via product page

A typical workflow for in silico modeling of ligand-receptor binding.

Signaling Pathway
Upon binding of an acetate pheromone, insect odorant receptors, which are ligand-gated ion

channels, undergo a conformational change leading to ion influx and depolarization of the

olfactory sensory neuron. This initiates a signal cascade that is transmitted to the brain.

Tridecyl Acetate Odorant Binding
Protein (OBP)

Binding Odorant Receptor
(OR-Orco Complex)

Transport & Release Ion Channel OpeningConformational Change Neuron DepolarizationIon Influx (Na+, Ca2+) Signal to
Antennal Lobe

Click to download full resolution via product page

Simplified signaling pathway of an insect odorant receptor.

Experimental Protocols
In Silico Modeling Protocol

Homology Modeling:

Template Selection: Identify a suitable template structure from the Protein Data Bank

(PDB). The cryo-EM structure of the insect odorant receptor co-receptor (Orco) from

Apocrypta bakeri (PDB ID: 6C70) serves as a good template for modeling the

transmembrane domains of other insect ORs.

Sequence Alignment: Align the target receptor sequence (e.g., a putative Adoxophyes sp.

OR) with the template sequence using tools like ClustalW or T-Coffee.

Model Building: Generate 3D models using software such as MODELLER or SWISS-

MODEL.

Model Validation: Assess the quality of the generated models using tools like PROCHECK

to analyze Ramachandran plots and verify stereochemical parameters.
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Molecular Docking:

Receptor Preparation: Prepare the modeled receptor structure by adding hydrogen atoms,

assigning partial charges, and defining the binding pocket.

Ligand Preparation: Generate the 3D structure of tridecyl acetate and other acetate

ligands and optimize their geometry.

Docking Simulation: Perform molecular docking using software like AutoDock Vina or

Glide to predict the binding poses of the ligands in the receptor's active site.

Pose Analysis: Analyze the predicted binding poses and docking scores to identify the

most favorable interactions.

Molecular Dynamics (MD) Simulation:

System Setup: Place the ligand-receptor complex in a simulated membrane-water

environment.

Simulation: Run MD simulations for an extended period (e.g., 100 ns) to observe the

dynamic behavior of the complex.

Analysis: Analyze the trajectory to assess the stability of the binding pose and calculate

binding free energies using methods like MM/PBSA or MM/GBSA.

Experimental Validation Protocol: Two-Electrode Voltage
Clamp (TEVC) in Xenopus Oocytes

Receptor Expression:

Synthesize cRNAs for the target odorant receptor and the co-receptor Orco.

Inject the cRNAs into Xenopus laevis oocytes.

Incubate the oocytes for 3-7 days to allow for receptor expression.

Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with buffer.

Impale the oocyte with two glass microelectrodes filled with KCl, one for voltage clamping

and one for current recording.

Apply a holding potential of -80 mV.

Ligand Application and Data Analysis:

Dissolve tridecyl acetate and other test ligands in an appropriate solvent (e.g., dimethyl

sulfoxide) and dilute to the desired concentrations in the perfusion buffer.

Apply pulses of the ligand solutions to the oocyte.

Record the inward currents elicited by ligand binding.

Generate dose-response curves and calculate EC50 values by fitting the data to a

sigmoidal equation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.physiology.org [journals.physiology.org]

2. researchgate.net [researchgate.net]

3. Structure modelling of odorant receptor from and identification of potential repellent
molecules. | NCBS [ncbs.res.in]

To cite this document: BenchChem. [In Silico Modeling of Tridecyl Acetate Receptor Binding:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091069#in-silico-modeling-of-tridecyl-acetate-
receptor-binding]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b091069?utm_src=pdf-body
https://www.researchgate.net/publication/264938418_Ligand_binding_and_homology_modelling_of_insect_odorant-binding_proteins
https://www.benchchem.com/product/b091069?utm_src=pdf-custom-synthesis
https://journals.physiology.org/doi/full/10.1152/physiol.00011.2025
https://www.researchgate.net/publication/264938418_Ligand_binding_and_homology_modelling_of_insect_odorant-binding_proteins
https://www.ncbs.res.in/content/structure-modelling-odorant-receptor-and-identification-potential-repellent-molecules
https://www.ncbs.res.in/content/structure-modelling-odorant-receptor-and-identification-potential-repellent-molecules
https://www.benchchem.com/product/b091069#in-silico-modeling-of-tridecyl-acetate-receptor-binding
https://www.benchchem.com/product/b091069#in-silico-modeling-of-tridecyl-acetate-receptor-binding
https://www.benchchem.com/product/b091069#in-silico-modeling-of-tridecyl-acetate-receptor-binding
https://www.benchchem.com/product/b091069#in-silico-modeling-of-tridecyl-acetate-receptor-binding
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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